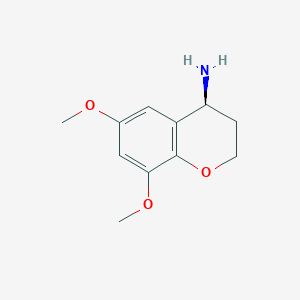
(S)-6,8-Dimethoxychroman-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6,8-Dimethoxychroman-4-amine is a chiral organic compound characterized by its chroman ring structure with two methoxy groups at positions 6 and 8, and an amine group at position 4
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,8-Dimethoxychroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Methoxylation: Introduction of methoxy groups at the 6 and 8 positions using methanol and a strong acid catalyst.
Amination: Introduction of the amine group at position 4, often through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chroman ring, potentially converting it to a dihydrochroman structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydrochroman derivatives.
Substitution: Formation of various substituted amine derivatives.
科学研究应用
(S)-6,8-Dimethoxychroman-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-6,8-Dimethoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
6,8-Dimethoxychroman: Lacks the amine group, making it less reactive in certain biological contexts.
4-Amino-6,8-dimethoxychroman: A structural isomer with different positioning of functional groups, leading to distinct chemical properties.
Uniqueness: (S)-6,8-Dimethoxychroman-4-amine is unique due to its specific combination of functional groups and chiral nature, which confer distinct reactivity and potential biological activity compared to its analogs.
生物活性
(S)-6,8-Dimethoxychroman-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of two methoxy groups at positions 6 and 8, and an amine group at position 4 of the chroman ring. The synthesis typically involves:
- Starting Material : A suitable chroman derivative.
- Methoxylation : Introduction of methoxy groups using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
- Amination : Introduction of the amine group at position 4 via reductive amination or nucleophilic substitution reactions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its structural similarity to natural substrates, potentially modulating metabolic pathways.
- Receptor Binding : Its amine group can form hydrogen bonds or ionic interactions with active sites on receptors, while the methoxy groups enhance binding affinity through hydrophobic interactions.
Therapeutic Effects
Research indicates that this compound exhibits several therapeutic effects:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models.
- Antioxidant Properties : It can scavenge free radicals, contributing to its protective effects against oxidative stress .
- Neuroprotective Effects : Studies suggest potential benefits in neurodegenerative conditions by protecting neuronal cells from damage .
Data Table: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Reduces inflammation in animal models | |
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Neuroprotective | Protects neuronal cells from damage |
Case Studies and Research Findings
-
Neuroprotection in Animal Models :
A study demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases . -
Anti-inflammatory Effects :
In a controlled experiment involving inflammatory markers, the compound effectively lowered levels of cytokines associated with inflammation in vitro and in vivo. -
Antioxidant Mechanisms :
Research has shown that this compound enhances the expression of antioxidant genes such as metallothionein and Nrf2 pathway activation, which are crucial for cellular defense against oxidative damage .
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
(4S)-6,8-dimethoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO3/c1-13-7-5-8-9(12)3-4-15-11(8)10(6-7)14-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m0/s1 |
InChI 键 |
SYEDEAMMTKCJOS-VIFPVBQESA-N |
手性 SMILES |
COC1=CC2=C(C(=C1)OC)OCC[C@@H]2N |
规范 SMILES |
COC1=CC2=C(C(=C1)OC)OCCC2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















